REACTION_CXSMILES
|
C(Cl)(Cl)=O.[CH3:5][O:6][C:7](=[O:19])[C@H:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[NH:9][CH:10]=O.CN1CCOCC1>C(Cl)Cl>[CH3:5][O:6][C:7](=[O:19])[CH:8]([N+:9]#[C-:10])[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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COC([C@@H](NC=O)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After completion of the addition the filtrate
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Type
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CONCENTRATION
|
Details
|
is concentrated under reduced pressure at room temperature
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Type
|
ADDITION
|
Details
|
Benzene is added to the residue
|
Type
|
FILTRATION
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Details
|
followed by filtration and concentration of the resulting solution
|
Type
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DISTILLATION
|
Details
|
The residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1=CC=CC=C1)[N+]#[C-])=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |